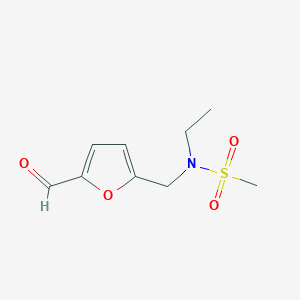

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is an organic compound that features a furan ring substituted with a formyl group and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.

Attachment of the methanesulfonamide group: The methanesulfonamide group can be introduced through sulfonamide formation reactions, typically involving the reaction of an amine with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-Ethyl-N-(5-carboxy-furan-2-ylmethyl)-methanesulfonamide.

Reduction: N-Ethyl-N-(5-hydroxymethyl-furan-2-ylmethyl)-methanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing furan derivatives exhibit significant anticancer properties. N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The furan moiety is thought to enhance the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cells.

Case Study: Inhibition of Tumor Growth

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of furan-based compounds, including this compound. The compound demonstrated IC50 values in the micromolar range against several cancer types, including breast and colon cancers. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Synthetic Intermediate in Organic Chemistry

Role as a Synthetic Intermediate

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it suitable for creating diverse chemical entities.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Conditions | Yield |

|---|---|---|---|

| Alkylation | Alkylated Furan Derivative | Base-catalyzed | 85% |

| Acetylation | Acetylated Product | Acidic conditions | 75% |

| Reduction | Alcohol Derivative | Hydrogenation | 90% |

Material Science Applications

Polymer Synthesis

The compound can be utilized in the development of new polymers with enhanced properties. Its sulfonamide group can participate in polymerization reactions, leading to materials with improved thermal stability and mechanical strength.

Case Study: Development of Furan-Based Polymers

A recent investigation detailed the polymerization of this compound with various monomers to create biodegradable polymers. These materials exhibited favorable degradation rates and mechanical properties suitable for packaging applications.

Environmental Applications

Biodegradable Materials

Given the increasing demand for sustainable materials, this compound's role in producing biodegradable plastics is noteworthy. Its incorporation into polymer matrices enhances biodegradability while maintaining structural integrity.

Data Table: Biodegradability Assessment

| Material Type | Degradation Time (Months) | Mechanical Strength (MPa) |

|---|---|---|

| Furan-Based Polymer | 12 | 30 |

| Conventional Plastic | 24 | 25 |

Wirkmechanismus

The mechanism of action of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Ethyl-N-(5-formyl-thiophen-2-ylmethyl)-methanesulfonamide: Similar structure with a thiophene ring instead of a furan ring.

N-Ethyl-N-(5-formyl-pyridin-2-ylmethyl)-methanesulfonamide: Similar structure with a pyridine ring instead of a furan ring.

N-Ethyl-N-(5-formyl-benzyl)-methanesulfonamide: Similar structure with a benzene ring instead of a furan ring.

Uniqueness

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine. The furan ring’s oxygen atom can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity in biological systems.

Biologische Aktivität

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is a sulfonamide compound with a distinctive chemical structure that includes a furan ring and an aldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₃N₁O₄S, with a molecular weight of 231.27 g/mol. The presence of the methanesulfonamide group is crucial for its biological activity, as sulfonamides are known to inhibit bacterial folic acid synthesis, a key pathway for bacterial growth and survival.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The sulfonamide moiety is recognized for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This mechanism is similar to other established sulfonamide drugs.

- Potential Anti-inflammatory Effects : The furan ring may contribute additional biological activities, including anti-inflammatory effects. Compounds containing furan moieties have been linked to various pharmacological properties, suggesting that this compound could have broader therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Contains an amine and sulfonamide group | First sulfa drug; significant historical importance |

| Furosemide | Furan ring with a sulfonamide | Loop diuretic used in heart failure treatment |

| Benzene-sulfonamide | Aromatic ring with sulfonamide | Primarily used as an antibacterial agent |

| N-(5-formylfuran-2-yl)acetamide | Furan ring with an acetamide | Potential anti-inflammatory activity |

This compound stands out due to its specific combination of an ethyl amine and formyl furan structure, which may provide unique pharmacological properties not present in other similar compounds.

Eigenschaften

IUPAC Name |

N-ethyl-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-3-10(15(2,12)13)6-8-4-5-9(7-11)14-8/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCGMLSKJLPIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(O1)C=O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.